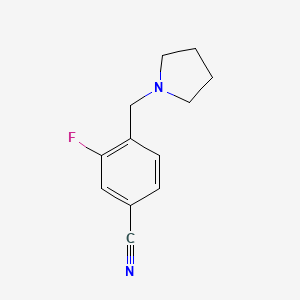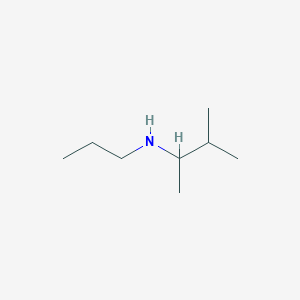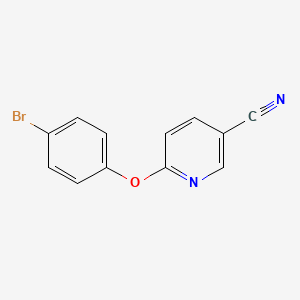
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .
Scientific Research Applications
Photochemistry and Crystal Structures
A study by Fu et al. (1998) explored the photochemistry and crystal structures of related α-adamantylacetophenones, highlighting short γH⋯O contacts permitting hydrogen abstraction in photochemical reactions. This research is indicative of the structural and photochemical properties that could be relevant to similar compounds like 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Fu, T. Y., Scheffer, J., Trotter, J., & Yang, J., 1998).
Electrochemical Behavior
Liotier et al. (1995) studied the electrochemical behavior of 4-trifluoromethylacetophenone (TFMA) in various solutions, revealing insights into the hydration process and electroreduction of aromatic ketones, potentially relevant for the study of this compound (Liotier, E., Mousset, G., & Mousty, C., 1995).
Catalysis and Synthesis
Mengxi Yang et al. (2018) described the synthesis and catalytic properties of tetraarylstibonium cations, which could provide a framework for understanding the reactivity and potential catalytic applications of this compound in similar reactions (Yang, M., Pati, N., Bélanger‐Chabot, G., Hirai, M., & Gabbaï, F., 2018).
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIXSNBMFJLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642333 |
Source


|
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-49-1 |
Source


|
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)





